molecular formula C14H9N3 B1192857 ICAAc

ICAAc

Cat. No.: B1192857
M. Wt: 219.25
InChI Key: GXXTUSOSNDNJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-isocyanoacridines (ICAAc) represent a novel class of solvatochromic fluorophores with tunable photophysical properties, designed for applications in physiological pH sensing, micellar environment studies, and cell staining . Structurally, this compound derivatives feature an acridine core substituted with isocyano groups and amino functionalities. The electron-withdrawing isocyano group enhances the dipole moment difference between ground (μg) and excited (μe) states, leading to pronounced solvatochromism and pH-dependent spectral shifts . These compounds exhibit broad charge-transfer (CT) absorption bands (λabs,max = 428–502 nm) and fluorescence emission sensitive to solvent polarity and pH, making them superior to traditional acridine-based dyes like acridine orange (AO) .

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.25

IUPAC Name

6-isocyanoacridin-3-amine

InChI

InChI=1S/C14H9N3/c1-16-12-5-3-10-6-9-2-4-11(15)7-13(9)17-14(10)8-12/h2-8H,15H2

InChI Key

GXXTUSOSNDNJFZ-UHFFFAOYSA-N

SMILES

NC1=CC2=C(C=C1)C=C3C(C=C(C=C3)[N+]#[C-])=N2

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, water, dioxane, and hexane

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-amino-6-Isocyanoacridine, ICAAc

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

ICAAc derivatives are compared with two structurally related compounds: monoMthis compound (mono-methylated amino-isocyanoacridine) and diMthis compound (di-methylated amino-isocyanoacridine), as well as the classical dye acridine orange (AO). Key differences include:

  • Substituent Effects: Methylation of the amino group in monoMthis compound and diMthis compound increases steric bulk and electron-donating capacity, red-shifting absorption maxima compared to this compound .
  • Dipole Moment Differences : The μe-μg values of this compound derivatives (determined via Lippert-Mataga plots and DFT calculations) are 3× higher than AO, enhancing solvent sensitivity .
Photophysical Properties

Table 1: Absorption and Emission Properties in Aqueous Media

Compound λabs,max (pH 3) λabs,max (pH 11) Hypsochromic Shift (nm) ΦF in Water (%)
This compound 470 nm 428 nm 42 2.9
monoMthis compound 475 nm 446 nm 29 1.7
diMthis compound 502 nm 470 nm 32 0.4
AO 490 nm* 460 nm* 30 15–20*

*Data for AO from referenced literature .

  • pH Sensitivity: this compound derivatives exhibit larger hypsochromic shifts (29–42 nm) than AO (30 nm) when transitioning from acidic (pH 3) to basic (pH 11) conditions. This is attributed to deprotonation of the amino group, altering the CT band .
  • Quantum Yields (ΦF) : this compound derivatives show significantly lower ΦF in water (0.4–2.9%) compared to AO (15–20%), reducing background fluorescence in cell staining applications .

Table 2: Solvatochromic Behavior in Polar Solvents

Compound Δμ (Debye)* ET(30) Slope** Emission Range (nm)
This compound 12.3 -0.25 480–650
monoMthis compound 14.1 -0.28 490–670
diMthis compound 16.8 -0.32 510–700
AO 4.2 -0.10 500–620

Δμ = μe - μg; *Slope of ΦF vs. ET(30), a solvent polarity parameter .

  • Solvent Polarity Response : Increasing methylation (this compound → diMthis compound) amplifies bathochromic emission shifts in polar solvents (e.g., DMSO, water) due to enhanced dipole moments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ICAAc
Reactant of Route 2
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